molecular formula C18H22NO3P B8207036 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

Cat. No.: B8207036
M. Wt: 331.3 g/mol
InChI Key: YKAJTAYURKBDBW-NVHKAFQKSA-N
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Description

2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a complex organic compound that features a unique structure combining a benzoxaphosphole ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine typically involves multiple steps:

    Formation of the Benzoxaphosphole Ring: This step often starts with the reaction of a suitable phenol derivative with a phosphorus trihalide (e.g., phosphorus trichloride) under controlled conditions to form the benzoxaphosphole core.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Pyridine: The final step involves coupling the benzoxaphosphole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the pyridine ring or the benzoxaphosphole moiety, depending on the reagents used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Phosphine oxides and other oxidized derivatives.

    Reduction: Reduced forms of the pyridine or benzoxaphosphole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and materials science.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the benzoxaphosphole ring is particularly interesting for designing molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its stability and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzoxaphosphole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group on the pyridine ring.

    2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-aminopyridine: Contains an amino group on the pyridine ring, which can alter its reactivity and biological activity.

Uniqueness

The unique combination of the benzoxaphosphole ring and the methoxypyridine moiety in 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine provides distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with tailored properties.

Properties

IUPAC Name

2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJTAYURKBDBW-NVHKAFQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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